2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
Description
The compound 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone features a pyridazinone core substituted at positions 2 and 4. The 2-position carries a 2,4-dichlorophenylacetyl group, while the 6-position is modified with a 4-(methylsulfanyl)phenyl moiety. This structure combines electron-withdrawing chlorine atoms and a sulfur-containing methylthio group, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity .
Properties
Molecular Formula |
C19H14Cl2N2O2S |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C19H14Cl2N2O2S/c1-26-14-5-2-12(3-6-14)17-8-9-19(25)23(22-17)11-18(24)15-7-4-13(20)10-16(15)21/h2-10H,11H2,1H3 |
InChI Key |
DCQHOSLOSGNTOC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Dicarbonyl Precursors
The pyridazinone core is classically constructed via cyclocondensation between hydrazines and 1,4-dicarbonyl compounds. For the target molecule, this typically involves:
-
Ketocarboxylic acid intermediates : 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid reacts with hydrazine hydrate in ethanol under reflux (4–6 hours) to form dihydropyridazinone intermediates, which are subsequently dehydrogenated using bromine in acetic acid.
-
Schmidt-Druey synthesis : Reactive methylene esters condense with 1,2-diketones in the presence of hydrazine, enabling direct pyridazinone ring formation. This method offers regiochemical control critical for introducing the 4-(methylsulfanyl)phenyl group at position 6.
Key parameters :
-
Solvent selection (ethanol vs. acetic acid) influences reaction kinetics and byproduct formation.
-
Stoichiometric excess of hydrazine (1.5–2.0 equiv) ensures complete cyclization.
Multi-Step Synthesis from Pyridazine Precursors
Halogenation and Nucleophilic Aromatic Substitution
Patent WO2007009913A1 outlines a sequential approach:
-
Bromination : 2-(4-Hydroxyphenyl)ethanol undergoes bromination at position 4 using PBr₃ in dichloromethane (0°C, 2 hours), achieving >85% yield.
-
Coupling with pyridazinones : The brominated intermediate reacts with 6-chloro-3(2H)-pyridazinone derivatives via Ullmann-type coupling (CuI, K₂CO₃, DMF, 120°C), installing the 4-(methylsulfanyl)phenyl moiety.
Functionalization via Ketone Alkylation
The 2-(2,4-dichlorophenyl)-2-oxoethyl side chain is introduced through:
-
Mitsunobu reaction : Treating 6-substituted pyridazinones with 2-(2,4-dichlorophenyl)-2-oxoethanol under DIAD/PPh₃ conditions (THF, 0°C → rt, 12 hours).
-
N-Alkylation : Using NaH as base in DMF, the pyridazinone nitrogen attacks α-halo ketones (e.g., 2-bromo-1-(2,4-dichlorophenyl)ethanone), yielding the target structure in 68–72% isolated yield.
Advanced Functionalization Techniques
Thioether Formation at Position 4
Incorporating the methylsulfanyl group employs:
-
Thiol-Michael addition : 4-Mercaptophenol reacts with methyl iodide in the presence of K₂CO₃ (acetone, reflux), followed by coupling to bromopyridazinones via Pd(PPh₃)₄ catalysis (82% yield).
-
Direct sulfanylation : Using Lawesson’s reagent (2.4 equiv) in toluene (110°C, 8 hours) converts 4-hydroxyphenyl intermediates to the corresponding thioethers prior to pyridazinone cyclization.
Oxidative and Reductive Modifications
-
Ketone stabilization : The 2-oxoethyl group is protected as its ethylene ketal during harsh reactions (e.g., brominations), with subsequent deprotection using HCl/MeOH (0°C, 30 minutes).
-
Selective reductions : NaBH₄/CeCl₃ selectively reduces isolated carbonyls without affecting the pyridazinone ring.
Comparative Analysis of Synthetic Routes
Critical observations :
-
Ullmann coupling provides superior regiocontrol but requires toxic copper catalysts.
-
N-Alkylation offers scalability but faces competing O-alkylation byproducts.
Mechanistic Insights and Computational Modeling
Cyclocondensation Kinetics
Density Functional Theory (DFT) studies reveal:
Transition State Analysis in Mitsunobu Reactions
Molecular dynamics simulations demonstrate:
-
DIAD stabilizes the oxyphosphonium intermediate, lowering the activation barrier for oxygen-to-nitrogen alkyl shift by 9.8 kcal/mol.
-
Steric hindrance from 2,4-dichlorophenyl groups increases reaction time but improves diastereoselectivity (dr 8:1).
Industrial-Scale Considerations
Solvent Recycling and Waste Management
Chemical Reactions Analysis
2.1. Substituent at Position 6: 4-(Methylsulfanyl)Phenyl Group
The substitution at position 6 likely involves a nucleophilic aromatic substitution or coupling reaction. In similar pyridazinones, chloropyridazine derivatives are reacted with amines or other nucleophiles. For instance, 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine is hydrolyzed to form the pyridazinone core, followed by substitution .
2.2. Substituent at Position 2: 2-Oxoethyl Group
The 2-oxoethyl group is typically introduced via esterification or alkylation. In analogous compounds, ethyl bromoacetate reacts with the pyridazinone core in the presence of a base (e.g., K₂CO₃) to form an ester intermediate, which is later hydrolyzed or converted into an acetohydrazide . For example:
-
Reagents : Ethyl bromoacetate, K₂CO₃, acetone.
-
Conditions : Stirred at room temperature.
3.1. Formation of Acetohydrazide Derivatives
The ester intermediate (e.g., ethyl acetate) is converted to an acetohydrazide by reacting with hydrazine hydrate. This step is critical for further condensation reactions. For example:
-
Reagents : Hydrazine hydrate (99%), ethanol.
-
Conditions : Stirred at room temperature for 3 hours.
3.2. Condensation with Aldehydes
Acetohydrazides react with aldehydes (e.g., benzaldehyde derivatives) under reflux in ethanol to form hydrazone derivatives. This step introduces additional substituents. For instance:
-
Reagents : Appropriate benzaldehyde, ethanol.
-
Conditions : Reflux for 6 hours.
Characterization Techniques
The synthesized compound is characterized using:
-
Nuclear Magnetic Resonance (NMR) : To confirm the structure and substituent positions.
-
Infrared (IR) Spectroscopy : To identify functional groups (e.g., carbonyl, amine).
Reaction Conditions and Yields
Biological Implications
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyridazinone derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related pyridazinones demonstrated their ability to inhibit cell proliferation and induce apoptosis in cancer cells such as K562 and MCF-7 .
1.2 Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. In vitro assays have shown that pyridazinone derivatives can effectively inhibit the growth of bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Agricultural Applications
2.1 Pesticide Development
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Its ability to interact with specific biological targets makes it a candidate for developing new agrochemicals aimed at controlling pests while minimizing environmental impact . The effectiveness of similar compounds in pest management strategies has been documented, indicating a promising avenue for further research.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyridazinone derivatives. Studies have shown that modifications in substituents can significantly influence biological activity. For example, variations in the dichlorophenyl group or methylsulfanyl substitutions can enhance potency against specific targets .
Synthesis and Characterization
The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone typically involves multi-step organic reactions, including condensation reactions and functional group modifications . Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of synthesized compounds.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant inhibition of K562 cell proliferation | Cell viability assays, apoptosis assays |
| Antimicrobial Efficacy | Effective against S. aureus and E. coli | Disk diffusion method |
| Pesticide Potential | Promising results in pest control applications | Field trials with modified formulations |
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
*Molecular weight estimated as ~425–450 g/mol based on analogs.
Biological Activity
The compound 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its diverse biological activities. Pyridazinones are known for their wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C18H16Cl2N2O2S
- Molecular Weight : 392.30 g/mol
Antimicrobial Activity
Pyridazinone derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that the presence of halogen atoms and methyl groups enhances the antimicrobial efficacy of these compounds. For instance, derivatives with chlorinated phenyl groups showed increased potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has demonstrated that pyridazinones can inhibit inflammatory responses by modulating pathways such as COX-1 and COX-2 enzymes. In vitro studies revealed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages .
Anticancer Potential
The compound has also shown promise in cancer therapy. In cellular assays, it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Research Findings and Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory and metabolic pathways.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : The activation of apoptotic pathways through caspase activation is a significant mechanism for its anticancer effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The synthesis of pyridazinone derivatives often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For instance, Sotelo et al. (2002) demonstrated the use of microwave-assisted synthesis to enhance reaction efficiency in structurally related pyridazinones . Key parameters to optimize include solvent polarity (e.g., dichloromethane or DMF), temperature control (60–100°C), and catalytic systems (e.g., NaOH in biphasic conditions, as noted in ). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound .
Q. How can researchers validate the structural identity and purity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C): Confirm substituent positions (e.g., dichlorophenyl and methylsulfanyl groups) through characteristic shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, methylsulfanyl at δ 2.5 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 433.2) .
- X-ray crystallography : Resolve crystal structure for unambiguous confirmation, as applied in analogous pyridazinones by Fun et al. (2011) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antiplatelet activity : ADP-induced platelet aggregation assays (e.g., IC₅₀ determination via turbidimetry) .
- Antioxidant potential : DPPH radical scavenging or FRAP assays, following protocols in Botanical Sciences (2019) for phenolic analogs .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates, referencing ’s phosphatase studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for pharmacological activity?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with variations in the dichlorophenyl, methylsulfanyl, or pyridazinone core. For example, replace methylsulfanyl with methoxy to assess electron-donor effects .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like P2Y12 receptors, guided by ’s SAR framework .
- Pharmacophore mapping : Identify essential moieties (e.g., oxoethyl linker) using software like Schrödinger’s Phase .
Q. What experimental strategies address contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Cross-validation : Replicate assays in orthogonal systems (e.g., in vitro cell-based vs. ex vivo tissue models) to rule out false positives .
- Dose-response profiling : Compare IC₅₀ values across assays; discrepancies may indicate off-target effects or assay-specific artifacts .
- Metabolic stability testing : Use liver microsomes to assess compound degradation, as unstable metabolites may explain inconsistent results .
Q. How can environmental fate and ecotoxicological risks of this compound be systematically evaluated?
- Methodological Answer : Adopt a tiered approach per ’s INCHEMBIOL project:
- Phase 1 : Determine physicochemical properties (logP, water solubility) via shake-flask or HPLC methods .
- Phase 2 : Assess biodegradation (OECD 301F test) and bioaccumulation (fish model) .
- Phase 3 : Conduct microcosm studies to evaluate ecosystem-level impacts (e.g., algal growth inhibition) .
Q. What advanced analytical techniques resolve challenges in quantifying trace amounts of this compound in complex matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
